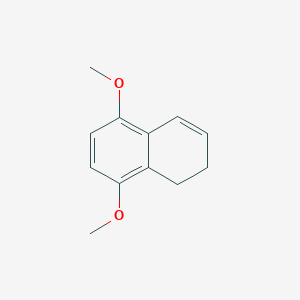

5,8-Dimethoxy-1,2-dihydronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

55077-80-0 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5,8-dimethoxy-1,2-dihydronaphthalene |

InChI |

InChI=1S/C12H14O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3,5,7-8H,4,6H2,1-2H3 |

InChI Key |

PJLWLXPQPMLVQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCC=CC2=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5,8 Dimethoxy 1,2 Dihydronaphthalene

Retrosynthetic Analysis Approaches for the Dihydronaphthalene Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the 5,8-dimethoxy-1,2-dihydronaphthalene skeleton, three primary disconnection strategies are prominent:

Disconnection via Cycloaddition: The most powerful disconnection for the cyclohexene (B86901) ring inherent in the dihydronaphthalene structure is via a [4+2] cycloaddition, or Diels-Alder reaction nih.govyoutube.comyoutube.com. This approach disconnects the target molecule into a diene and a dienophile. For the 1,2-dihydronaphthalene (B1214177) system, this often involves a transient, highly reactive ortho-quinodimethane (o-QDM) intermediate as the diene component, which can be generated in situ and trapped by a suitable dienophile like acetylene or its equivalent.

Disconnection via Aromatic Ring Reduction: An alternative strategy involves recognizing the dihydronaphthalene as a partially reduced version of a more stable, fully aromatic naphthalene (B1677914) precursor. This leads to a retrosynthetic disconnection that simplifies the target to 5,8-dimethoxynaphthalene (more commonly known as 1,4-dimethoxynaphthalene). The forward synthesis then requires a selective partial reduction of the aromatic ring, a classic transformation accomplished by methods such as the Birch reduction wikipedia.orgresearchgate.netmasterorganicchemistry.com.

Disconnection via Intramolecular Cyclization: A third approach involves disconnecting one of the carbon-carbon bonds of the non-aromatic ring, typically adjacent to the aromatic system. This strategy leads to an acyclic or a monocyclic aromatic precursor. A common disconnection of this type simplifies the target to a tetralone intermediate, specifically 5,8-dimethoxy-1-tetralone. This tetralone can be retrosynthetically disconnected further via an intramolecular Friedel-Crafts reaction, leading back to a substituted phenylbutyric acid derivative, which in turn comes from simpler aromatic starting materials like 1,4-dimethoxybenzene semanticscholar.orgijcce.ac.ir.

**2.2. Classical Synthetic Routes to this compound

Classical synthetic routes rely on well-established, often stoichiometric reactions to construct the target molecule. These methods provide reliable access to the dihydronaphthalene core.

The Diels-Alder reaction provides a convergent and efficient method for constructing the bicyclic framework of dihydronaphthalenes nih.govnih.gov. In this strategy, a substituted styrene derivative can be transformed into an ortho-quinodimethane (o-QDM), which serves as the diene. This reactive intermediate undergoes a [4+2] cycloaddition with a dienophile. For the synthesis of this compound, a plausible route involves the in situ generation of a dimethoxy-substituted o-QDM, which is then trapped by an acetylenic dienophile to form the dihydronaphthalene ring system directly. While specific examples for the target molecule are not prevalent, the general methodology is a cornerstone of cyclic compound synthesis nih.govpitt.edu.

One of the most direct methods to access the this compound skeleton is through the partial reduction of the corresponding naphthalene precursor, 1,4-dimethoxynaphthalene.

The Birch reduction is the archetypal reaction for this transformation, involving the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source like ethanol wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. For aromatic rings with electron-donating substituents, such as methoxy (B1213986) groups, the reduction occurs on the ring bearing the substituents masterorganicchemistry.com. The reaction proceeds via a radical anion intermediate, yielding a 1,4-cyclohexadiene derivative wikipedia.orgmasterorganicchemistry.com.

In the case of 1,4-dimethoxynaphthalene, the Birch reduction selectively reduces the substituted ring to furnish 5,8-dimethoxy-1,4-dihydronaphthalene. A study on the reduction of disubstituted naphthalenes using a potassium-graphite intercalate (C₈K), which acts as an alternative to the classical Birch conditions, demonstrated that 1,4-dimethylnaphthalene is cleanly reduced in the unsubstituted ring to yield 5,8-dimethyl-1,4-dihydronaphthalene huji.ac.il. By analogy, the reduction of 1,4-dimethoxynaphthalene is expected to proceed in the same manner.

The initial product, 5,8-dimethoxy-1,4-dihydronaphthalene, is an isomer of the target molecule. The final step is the isomerization of the isolated double bond into conjugation with the aromatic ring. This is typically achieved by treatment with a base or acid, which facilitates the migration of the double bond to the more thermodynamically stable 1,2-position.

Table 1: Conditions for Birch-type Reduction of Naphthalene Derivatives This table presents generalized conditions and analogous examples for the reduction step.

| Precursor | Reducing System | Solvent | Proton Source | Initial Product | Reference |

|---|---|---|---|---|---|

| 1,4-Dimethoxynaphthalene (Hypothesized) | Na or Li | Liquid NH₃ / THF | Ethanol | 5,8-Dimethoxy-1,4-dihydronaphthalene | wikipedia.orgmasterorganicchemistry.com |

| 1,4-Dimethylnaphthalene | C₈K | THF | (Workup) | 5,8-Dimethyl-1,4-dihydronaphthalene | huji.ac.il |

Linear syntheses build the target molecule sequentially from simple, often acyclic or monocyclic aromatic precursors. A robust strategy for this compound begins with 1,4-dimethoxybenzene and proceeds through a key tetralone intermediate.

The synthesis commences with a Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, typically catalyzed by aluminum chloride, to produce 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid ijcce.ac.ir. The next step involves the reduction of the ketone carbonyl group. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or, under milder conditions, catalytic hydrogenation or reduction with triethylsilane in trifluoroacetic acid, to yield 4-(2,5-dimethoxyphenyl)butanoic acid ijcce.ac.ir.

Subsequently, an intramolecular Friedel-Crafts acylation (cyclization) of the resulting butanoic acid is performed. This reaction is promoted by a strong acid, such as polyphosphoric acid or trifluoroacetic anhydride, and closes the second ring to form 5,8-dimethoxy-1-tetralone , a crucial intermediate semanticscholar.orgijcce.ac.ir.

The final two steps convert the tetralone into the target dihydronaphthalene. First, the ketone at the C1 position is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). Second, the resulting alcohol is subjected to acid-catalyzed dehydration, which eliminates a molecule of water and introduces a double bond between C1 and C2, affording the final product, this compound.

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods, often employing catalysts to achieve transformations under milder conditions.

Modern catalytic approaches offer elegant solutions for the synthesis of substituted 1,2-dihydronaphthalenes. While a specific protocol for this compound may not be documented, several general methods are directly applicable.

Transition Metal Catalysis: Cobalt-catalyzed reactions have been developed for the synthesis of 1,2-dihydronaphthalenes. One such method utilizes a cobalt(III)-carbene radical intermediate generated from o-styryl N-tosyl hydrazones wikipedia.orgresearchgate.net. This process involves a radical-type ring-closure to form the dihydronaphthalene ring, demonstrating good to excellent yields for a range of substrates wikipedia.orgresearchgate.net. Other transition metals, such as rhodium and iron, have also been employed in cyclization and cycloaddition reactions to build the dihydronaphthalene scaffold huji.ac.il.

Organocatalysis: Organocatalysis avoids the use of metals and often provides high levels of stereocontrol. A highly enantioselective synthesis of dihydronaphthalenes has been developed using chiral phosphoric acids as catalysts nih.gov. This process proceeds through the reaction of isobenzopyrylium ions with nucleophiles, achieving excellent asymmetric induction without the need for a metal catalyst nih.gov. Such methods represent a significant step towards more sustainable and atom-economical syntheses of chiral dihydronaphthalene derivatives.

Table 2: Comparison of Modern Catalytic Methodologies for Dihydronaphthalene Synthesis This table summarizes general catalytic approaches applicable to the dihydronaphthalene scaffold.

| Methodology | Catalyst Type | Key Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Radical Cyclization | Cobalt(II) Porphyrin | Cobalt(III)-Carbene Radical | Broad substrate scope, good to excellent yields. | wikipedia.orgresearchgate.net |

| Asymmetric Reaction | Chiral Phosphoric Acid | Isobenzopyrylium Ion | Highly enantioselective and diastereoselective. | nih.gov |

| Oxidative Coupling | FeCl₃·6H₂O | Unstable o-QDM | Good yields and selectivity for specific lignan syntheses. | huji.ac.il |

Flow Chemistry and Continuous Synthesis Development

Continuous flow chemistry presents a significant opportunity for the synthesis of this compound, offering enhanced safety, reproducibility, and scalability over traditional batch processes. While specific flow syntheses for this exact compound are not prominently documented, the translation of analogous batch reactions, such as aromatic ring hydrogenations, into continuous processes is well-established.

Flow chemistry provides superior control over reaction parameters like temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or hazardous reactions. For instance, the catalytic hydrogenation of naphthalene derivatives, a potential route to dihydronaphthalenes, can be performed in packed-bed reactors where the substrate is passed over a solid-supported catalyst. researchgate.netacs.orggoogle.com This setup allows for precise temperature management, minimizes the volume of hazardous reagents at any given time, and simplifies catalyst handling and recycling. A continuous-flow system for producing this compound could be envisioned starting from a suitable dimethoxynaphthalene precursor, offering a safer and more scalable alternative to batch reductions.

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods are emerging as powerful tools for organic synthesis, often providing unique reactivity and milder reaction conditions.

Photochemical Approaches: The photochemical reduction of naphthalene and its derivatives has been demonstrated, typically involving an electron-transfer mechanism. rsc.org For example, photo-excited naphthalene can be reduced by triethylamine to yield dihydronaphthalenes. rsc.org A novel "umpolung" approach to the Birch reduction has been developed where photoexcitation increases the basicity of the aromatic ring, allowing it to be protonated by a mild acid. The resulting carbocation is then trapped by a hydride source. cell.com This strategy reverses the traditional sequence of electron and proton addition and avoids the use of harsh alkali metals and liquid ammonia. cell.com Applying such a method to a 1,4-dimethoxynaphthalene precursor could offer a mild pathway to this compound.

Electrochemical Synthesis: Electrochemical methods offer a compelling alternative to chemical reductants, replacing hazardous reagents with electrons. Electrochemical Birch-type reductions have been developed that avoid the need for liquid ammonia and alkali metals, proceeding in safer solvents like amines or even protic media. nih.govbaranlab.org Recent advancements, inspired by Li-ion battery chemistry, have made these electrochemical reductions more practical and scalable. nih.gov These methods have shown broad applicability, successfully reducing various arenes, including those with functional groups that are often intolerant of classical Birch conditions. nih.gov The application of such an electrochemical approach to reduce the appropriate dimethoxynaphthalene precursor could provide a safer and more sustainable route to this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes. In the context of synthesizing this compound, this involves minimizing hazardous reagents and waste, improving energy efficiency, and using renewable resources.

The classical Birch reduction is notoriously "ungreen" due to its reliance on cryogenic liquid ammonia and pyrophoric alkali metals. pitt.eduwikipedia.org Significant research has focused on developing greener alternatives. These include:

Ammonia-Free Reductions: Methods using alternative amine solvents or reagents like LiDBB (lithium di-tert-butylbiphenylide) in THF have been developed to circumvent the need for liquid ammonia. researchgate.net Researchers have also developed noncryogenic protocols that eliminate the need for both liquid ammonia and extreme cold. pitt.edu

Catalytic Hydrogenation: While often requiring high pressures and temperatures, catalytic hydrogenation uses molecular hydrogen as the reductant, which is atom-economical. The development of more efficient and recyclable catalysts, such as those based on non-precious metals or supported on novel materials like activated carbon, enhances the green credentials of this method. nih.govmdpi.com

Electrochemical and Photochemical Methods: As discussed previously, these methods replace stoichiometric chemical reagents with electricity or light, significantly reducing chemical waste and often allowing for milder reaction conditions. cell.comnih.gov

By adopting these modern approaches, the synthesis of this compound could be made significantly more environmentally benign.

Stereoselective and Asymmetric Synthesis Considerations

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for accessing chiral analogues or precursors which may have important biological applications. The synthesis of optically active 1,2-dihydronaphthalene derivatives is an active area of research.

One prominent strategy involves the copper-catalyzed asymmetric intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone. This process can generate biologically relevant 1,2-dihydronaphthalene-1-ol derivatives with excellent enantioselectivity and diastereoselectivity. acs.orgnih.gov The resulting chiral alcohols are versatile intermediates that can be further modified. nih.gov

Another approach involves the stereoselective synthesis of tetralone precursors. For example, late-stage enzymatic resolution has been used to separate enantiomers of tetralone-based natural products. semanticscholar.org Furthermore, stereoselective alkylation of tetralone enolates has been used to create quaternary stereocenters with high diastereoselectivity. acs.org Such chiral tetralones could then be converted to chiral dihydronaphthalenes through stereocontrolled reduction and elimination sequences. These methodologies provide a framework for the potential synthesis of chiral derivatives related to this compound.

Comparative Evaluation of Synthetic Methodologies: Efficiency, Selectivity, and Scale-Up Potential

The choice of a synthetic route for this compound or its derivatives depends on a comparative evaluation of various factors, including yield, selectivity, operational safety, and potential for large-scale production.

Classical Methods:

Birch Reduction: This method is well-established for the partial reduction of aromatic rings and can provide direct access to the dihydronaphthalene core. wikipedia.orgbyjus.com Its regioselectivity is influenced by substituents; electron-donating groups like methoxy direct the reduction to produce specific isomers. masterorganicchemistry.com However, its primary drawbacks are the hazardous reaction conditions (liquid ammonia, alkali metals) and the difficulty in scaling up safely. pitt.edu

Catalytic Hydrogenation: This method can be highly efficient, with some catalyst systems achieving near-quantitative conversion of naphthalene to saturated products. acs.orgnih.gov The selectivity towards the dihydronaphthalene intermediate versus the fully saturated tetralin or decalin can be controlled by the choice of catalyst (e.g., NiMo, Pd) and reaction conditions (temperature, pressure). nih.govmdpi.com While scalable, it often requires high-pressure equipment.

Modern Methods:

Flow Chemistry: The main advantage is enhanced safety and scalability, particularly for energetic reactions like hydrogenation. researchgate.netacs.org While initial setup costs may be higher, continuous processing can lead to higher throughput and better product consistency, making it ideal for industrial production.

Electrochemical/Photochemical Synthesis: These approaches offer high selectivity under mild conditions and represent a significant improvement in terms of green chemistry. cell.comnih.gov Electrochemical methods, in particular, are becoming increasingly scalable and can avoid many of the hazardous reagents of classical reductions. nih.gov However, the substrate scope and optimization for specific molecules like this compound would require dedicated research.

Asymmetric Methods: For chiral analogues, catalytic asymmetric methods offer high enantioselectivity (often >90% ee) and good yields. acs.org These methods are highly valuable for pharmaceutical applications but may require more complex catalysts and starting materials, potentially increasing costs.

The following table provides a comparative overview of these methodologies as they could potentially be applied to the synthesis of this compound based on analogous reactions.

| Methodology | Key Advantages | Key Disadvantages | Selectivity Profile | Scale-Up Potential |

|---|---|---|---|---|

| Birch Reduction | Direct, well-understood for aromatic reduction. | Hazardous reagents (liquid NH₃, Na/Li), cryogenic temperatures. pitt.eduwikipedia.org | Good regioselectivity, governed by substituents. masterorganicchemistry.com | Poor; significant safety challenges. |

| Catalytic Hydrogenation | High efficiency, atom-economical (H₂). | Requires high pressure/temperature; risk of over-reduction. researchgate.net | Variable; depends on catalyst and conditions to favor dihydronaphthalene. nih.gov | Excellent; widely used in industry. |

| Flow Chemistry | Enhanced safety, scalability, process control. researchgate.netacs.org | Higher initial equipment cost; requires process optimization. | Potentially high, due to precise control of reaction parameters. | Excellent; designed for continuous production. |

| Electrochemical Synthesis | Avoids hazardous chemical reductants, mild conditions, sustainable. nih.govnih.gov | May require specialized equipment; optimization needed for specific substrates. | Potentially high chemoselectivity. nih.gov | Good and improving with new cell designs. |

| Photochemical Synthesis | Very mild conditions, unique reactivity pathways. rsc.orgcell.com | Often limited to smaller scale; can have quantum yield issues. | Can offer novel selectivity compared to ground-state reactions. cell.com | Moderate; can be challenging for large volumes. |

| Asymmetric Synthesis | Access to enantiopure chiral analogues. acs.org | More complex, expensive catalysts and starting materials. | Excellent enantio- and diastereoselectivity possible. acs.orgnih.gov | Moderate to Good; depends on catalyst cost and turnover number. |

Chemical Reactivity and Transformation Pathways of 5,8 Dimethoxy 1,2 Dihydronaphthalene

Electrophilic Aromatic Substitution Reactions on the Dimethoxy-Substituted Ring

The dimethoxy-substituted benzene (B151609) ring in 5,8-dimethoxy-1,2-dihydronaphthalene is highly activated towards electrophilic aromatic substitution (SEAr) reactions. researchgate.net The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. Due to steric hindrance from the adjacent fused ring, electrophilic attack is generally directed to the positions para to the methoxy groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine), often catalyzed by a Lewis acid like FeBr₃ or AlCl₃. youtube.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. youtube.com

The specific regioselectivity of these reactions is dictated by the combined directing effects of the two methoxy groups and the steric influence of the dihydronaphthalene structure.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5,8-dimethoxy-1,2-dihydronaphthalene |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5,8-dimethoxy-1,2-dihydronaphthalene |

Nucleophilic Addition and Substitution Reactions on the Saturated Ring

The saturated portion of the this compound molecule is less reactive towards nucleophiles compared to the electron-rich aromatic ring. However, the benzylic position (C1) can be susceptible to reactions involving deprotonation followed by nucleophilic attack. The double bond within this ring can also undergo nucleophilic addition under specific activating conditions, although this is less common than electrophilic addition.

Oxidation Reactions and Derived Products

The double bond in the dihydronaphthalene ring is susceptible to various oxidation reactions. These reactions can lead to the formation of diols, epoxides, or cleavage of the C=C bond. For instance, microbial oxidation of the parent 1,2-dihydronaphthalene (B1214177) by Sphingomonas yanoikuyae has been shown to yield a variety of oxidized products, including cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. nih.gov While this specific study was not on the dimethoxy derivative, it highlights the reactivity of the dihydronaphthalene core. Oxidation can also occur at the benzylic positions under more vigorous conditions.

Table 2: Potential Oxidation Products

| Oxidizing Agent | Reaction Type | Potential Product |

| m-CPBA | Epoxidation | This compound oxide |

| OsO₄, NMO | Dihydroxylation | 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-3,4-diol |

| O₃, then Zn/H₂O | Ozonolysis | Cleavage products depending on workup |

Reduction Reactions and Saturated Derivatives

The double bond in the 1,2-dihydronaphthalene system can be readily reduced to yield the corresponding saturated tetralin derivative. Catalytic hydrogenation is a common and efficient method for this transformation. For instance, metal-ammonia reduction of 2-acetyl-5,8-dimethoxynaphthalene has been used to produce 2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. researchgate.net A similar reduction of this compound would be expected to proceed smoothly.

Table 3: Reduction of this compound

| Reagents | Product |

| H₂, Pd/C | 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene |

| Na, NH₃ (liquid) | 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene |

Ring-Opening and Rearrangement Reactions

Under certain conditions, such as high temperatures or the presence of strong acids or bases, the dihydronaphthalene skeleton can undergo rearrangement or ring-opening reactions. These transformations are less common and typically require specific reagents or conditions to overcome the inherent stability of the bicyclic system. For example, studies on protonated 1,2-dihydronaphthalene have shown fragmentation pathways under infrared multiphoton dissociation, indicating the potential for skeletal rearrangements under high-energy conditions. nih.gov

Selective Functionalization of the Dihydronaphthalene Core

Beyond electrophilic aromatic substitution, halogenation can also occur at other positions in the this compound molecule. For instance, allylic bromination can be achieved at the C4 position using reagents like N-bromosuccinimide (NBS), which selectively brominates the position adjacent to the double bond. Additionally, the double bond itself can undergo electrophilic addition of halogens (e.g., Br₂) to form a dihalide derivative, although this can compete with aromatic substitution depending on the reaction conditions.

Alkylation and Acylation Reactions

No specific data on the alkylation or acylation of this compound is available in the reviewed literature.

Formation of Carbon-Heteroatom Bonds

There is no specific information regarding the formation of carbon-heteroatom bonds with this compound as a substrate.

Mechanistic Studies of Key Chemical Transformations

Mechanistic studies focusing on the chemical transformations of this compound have not been reported in the scientific literature.

Computational and Theoretical Investigations of 5,8 Dimethoxy 1,2 Dihydronaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 5,8-Dimethoxy-1,2-dihydronaphthalene. These methods provide a detailed description of the electron distribution and the energies of molecular orbitals, which are essential for predicting the molecule's chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular properties. For this compound, DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining its electronic properties. nih.gov These calculations reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in understanding the molecule's reactivity and electronic transitions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. DFT calculations also allow for the visualization of these frontier orbitals, providing insights into the regions of the molecule that are most likely to participate in chemical reactions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 5.87 |

| Electron Affinity | 0.25 |

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to study the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods can provide benchmark data for molecular properties. For instance, an ab initio gradient procedure at the 4-21G level has been used to refine the molecular geometries of related dihydronaphthalene derivatives. nih.gov These methods are particularly useful for obtaining precise geometric parameters and for studying systems where electron correlation effects are significant.

Conformational Analysis and Stereochemical Considerations

The flexibility of the dihydronaphthalene ring and the methoxy (B1213986) groups in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule, which in turn governs its physical and chemical properties.

Table 2: Relative Energies of Different Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 | 0.00 |

| Conformer 2 | 1.52 |

| Conformer 3 | 2.89 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediate species.

DFT calculations can be used to locate the transition state structures and calculate their activation energies. This information is vital for understanding the kinetics and feasibility of a particular reaction pathway. For example, theoretical studies can elucidate the mechanism of electrophilic aromatic substitution or oxidation reactions of the dihydronaphthalene ring system. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the reactants and products.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the structural elucidation of this compound and its derivatives. Density functional theory calculations are also employed to calculate spectroscopic constants and simulate rotational spectra. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | 295 nm |

| IR (DFT) | C=C stretching (aromatic) | 1605 cm⁻¹ |

| IR (DFT) | C-O stretching (methoxy) | 1250 cm⁻¹ |

| ¹H NMR (GIAO) | Chemical Shift (Ar-H) | 6.8 - 7.2 ppm |

| ¹³C NMR (GIAO) | Chemical Shift (Ar-C) | 110 - 150 ppm |

Theoretical Prediction of Reactivity and Chemoselectivity

Computational methods can provide valuable insights into the reactivity and chemoselectivity of this compound. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary approach. The distribution of the HOMO indicates the sites that are most susceptible to electrophilic attack, while the LUMO distribution highlights the regions prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another useful tool for predicting reactivity. The MEP surface illustrates the charge distribution within the molecule, with negative potential regions indicating sites for electrophilic attack and positive potential regions indicating sites for nucleophilic attack. Additionally, calculated reactivity descriptors such as chemical potential, hardness, and softness can provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations in Various Environments

Extensive literature searches for molecular dynamics (MD) simulations and other computational or theoretical investigations specifically focused on this compound have not yielded any specific studies on this compound. While research exists on related naphthalene (B1677914) derivatives, the direct simulation of this compound in various environments to understand its dynamic behavior, conformational changes, and interactions with different solvents or biological macromolecules has not been documented in the reviewed scientific literature.

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This technique could provide valuable insights into the behavior of this compound under different conditions. For instance, simulations in aqueous and non-polar solvents could elucidate the influence of the environment on the conformational preferences of the dihydronaphthalene ring and the orientation of the methoxy groups. Such studies would typically involve the use of specific force fields to model the interatomic and intermolecular interactions of the compound.

In the absence of direct studies on this compound, the scientific community must rely on experimental data and computational studies of analogous structures to infer its potential behavior. Future computational research could bridge this knowledge gap by performing detailed molecular dynamics simulations. Such research would be instrumental in characterizing the solvation of this compound, its potential to cross biological membranes, and its interaction with biological targets, thereby complementing experimental findings and guiding further research.

Derivatives and Analogues of 5,8 Dimethoxy 1,2 Dihydronaphthalene: Synthesis and Structural Diversification

Design Principles for Structural Modification and Analogue Generation

The design of analogues based on the 5,8-dimethoxy-1,2-dihydronaphthalene framework is guided by established principles of medicinal and materials chemistry. A primary strategy involves using the dihydronaphthalene core as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement. This is crucial for investigating interactions with biological macromolecules or for constructing materials with defined properties.

Key design principles include:

Bioisosteric Replacement: Modifying the core by replacing or adding substituents that mimic the spatial and electronic properties of known active molecules. For instance, the dihydronaphthalene scaffold can be utilized to design analogues of natural products like combretastatin (B1194345) A-4, aiming to create novel compounds with similar biological activity profiles. nih.gov

Structure-Activity Relationship (SAR) Guided Modification: Systematic alteration of the molecule's structure to probe the effect of different functional groups on its properties. This involves introducing a variety of substituents—such as alkyl, aryl, amino, or acetyl groups—at different positions on the dihydronaphthalene ring system to map out the chemical features essential for a desired outcome. acs.orgresearchgate.net

Conformational Constraint: The partially saturated ring of the dihydronaphthalene system imparts a degree of conformational rigidity. This principle is exploited to lock flexible side chains into specific orientations, which can help in understanding the bioactive conformation of a molecule. nih.gov

Introduction of Heterocyclic Moieties: Fusing or attaching heterocyclic rings is a common strategy to expand structural diversity and modulate properties such as solubility, polarity, and hydrogen bonding capacity. nih.gov This approach aims to create novel chemical entities with enhanced or entirely new functionalities.

These principles guide the synthetic chemist in generating analogues with tailored characteristics, moving from a lead compound to derivatives with optimized properties.

Synthesis of Substituted this compound Analogues

The substitution pattern on the this compound core can be altered through various synthetic transformations. The starting materials and reaction sequences are chosen based on the desired position and nature of the substituent.

One key intermediate for further elaboration is 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. A documented synthesis of this compound starts from 5,8-dimethoxy-3,4-dihydro-2-naphthoic acid. researchgate.net A 1,3-dipolar cycloaddition of a nitrile oxide to the corresponding dihydronaphthalene precursor provides an alternative route to this acetyl-substituted analogue. researchgate.net This intermediate is particularly valuable as it serves as a synthon for the construction of more complex molecules, such as antitumor anthracyclinones. researchgate.net

Another example is the synthesis of aminated derivatives. The compound 2-amino-5,8-dimethoxy-6-methyl-1,2-dihydronaphthalene (B1210907) has been synthesized and studied for its specific biological activities, demonstrating the introduction of both an amino group on the aliphatic ring and a methyl group on the aromatic ring. acs.org

The general strategies for substitution include:

Electrophilic Aromatic Substitution: Targeting the electron-rich aromatic ring to introduce substituents.

Functionalization of the Aliphatic Ring: Utilizing the double bond or adjacent positions for reactions like addition, oxidation, or substitution.

Multi-step Synthesis from Precursors: Building the substituted dihydronaphthalene ring system from simpler, functionalized starting materials.

These methods provide access to a wide array of analogues with diverse functional groups, enabling detailed exploration of structure-property relationships.

Synthesis of Heterocyclic Ring Incorporations and Fused Systems

Incorporating heterocyclic rings into the dihydronaphthalene framework is a powerful strategy for generating novel molecular architectures. This can be achieved by either fusing a heterocyclic ring to the dihydronaphthalene core or by attaching it as a substituent. These modifications can profoundly influence the molecule's properties by introducing heteroatoms that can act as hydrogen bond donors or acceptors, alter electronic distribution, and improve solubility.

While specific examples starting directly from this compound are not extensively documented in readily available literature, synthetic strategies developed for isomeric systems, such as those derived from 6-methoxy-1-tetralone (B92454), are highly applicable. nih.gov These methods often involve multicomponent reactions (MCRs) or cyclocondensation reactions, which are efficient for building complex heterocyclic systems. nih.gov

Commonly employed synthetic strategies include:

Condensation Reactions: Reacting a functionalized dihydronaphthalene (e.g., a ketone or hydrazine (B178648) derivative) with a suitable partner to form a heterocyclic ring. For example, derivatives of 6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine have been used to synthesize thiazolidinone and pyrano[2,3-d]thiazole derivatives. nih.govresearchgate.netnih.gov

Cycloaddition Reactions: Using the double bond within the dihydronaphthalene system to participate in cycloaddition reactions to form fused rings.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields in the synthesis of fused pyrimidine (B1678525) systems, a technique that is broadly applicable in heterocyclic synthesis. nih.gov

These approaches allow for the creation of diverse libraries of dihydronaphthalene-heterocycle hybrids, such as those incorporating thiazole, pyrimidine, or pyran rings, for further chemical and biological investigation. nih.govresearchgate.net

Synthesis of Chiral Analogues and Enantioselective Approaches

The 1,2-dihydronaphthalene (B1214177) scaffold contains stereogenic centers, meaning its derivatives can exist as enantiomers. The synthesis of single enantiomers is often critical, as different enantiomers of a chiral molecule can exhibit distinct biological activities and physical properties. Enantioselective synthesis aims to produce a single enantiomer preferentially.

While specific enantioselective syntheses for this compound derivatives are not prominently detailed in the reviewed literature, general methodologies for the asymmetric synthesis of related structures are well-established and applicable. These approaches include:

Chiral Catalysis: Using chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to control the stereochemical outcome of key bond-forming reactions that establish the chiral centers. Rhodium-catalyzed ring-opening additions have been used to form chiral 2-aryl dihydronaphthalene derivatives. nih.gov

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed.

Resolution of Racemates: Synthesizing the compound as a racemic mixture and then separating the enantiomers, for example, by chromatography on a chiral stationary phase or by selective crystallization with a chiral resolving agent.

Starting from a Chiral Pool: Using naturally occurring chiral molecules as starting materials to build the desired chiral dihydronaphthalene structure.

These strategies provide pathways to access enantiomerically pure or enriched analogues of this compound, which is essential for detailed stereochemical studies and the development of stereospecific applications.

Structure-Reactivity and Structure-Property Relationship Studies of Analogues

Understanding the relationship between the molecular structure of this compound analogues and their resulting properties is fundamental to their rational design. By systematically modifying the scaffold and evaluating the consequences, researchers can develop models that predict the behavior of new derivatives.

Studies on related dihydronaphthalene and naphthoquinone systems have yielded key insights:

Influence of Substituents on Cytotoxicity: In a series of dihydronaphthalene derivatives coupled with heterocyclic rings, the nature of the substituents was found to directly impact cytotoxic activity against cancer cell lines like MCF-7. nih.gov For instance, coupling the scaffold with a pyran ring system significantly influenced the cytotoxic profile. researchgate.net The size and electronic nature of substituents on attached thiourea (B124793) moieties also modulated the antiproliferative potency. researchgate.net

Importance of Hydrophobicity: Quantitative structure-activity relationship (QSAR) studies on related 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones have shown that antiproliferative and cytotoxic activities are often strongly correlated with the hydrophobicity of the molecule. researchgate.net This suggests that lipophilicity is a critical parameter to consider when designing new analogues.

The data gathered from these studies are often compiled into tables to visualize trends and guide further synthetic efforts.

Table 1: Example of Structure-Activity Relationship Data for Dihydronaphthalene Derivatives Data below is illustrative of SAR studies on related 6-methoxy-dihydronaphthalene analogues against the MCF-7 cell line, demonstrating the impact of structural modifications on biological activity.

| Compound ID | Core Structure Modification | IC₅₀ (µM) |

| 3d | N-ethyl thiourea derivative | 3.73 ± 0.09 |

| 5a | Fused pyrano[2,3-d]thiazole | 0.93 ± 0.02 |

| 5d | Fused pyrano[2,3-d]thiazole | 1.76 ± 0.04 |

| 5e | Fused pyrano[2,3-d]thiazole | 2.36 ± 0.06 |

| 10 | Fused tetrahydrothiazolo[4,5-b]pyridine | 2.83 ± 0.07 |

| Staurosporine | Reference Drug | 6.08 ± 0.15 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data adapted from studies on 6-methoxy-1-tetralone derivatives. nih.gov

Rational Design of Libraries for Specific Chemical Investigations

The rational design of chemical libraries is a modern strategy to efficiently explore the chemical space around a core scaffold like this compound. Instead of synthesizing compounds randomly, this approach uses computational and knowledge-based methods to create a focused collection of molecules with a higher probability of possessing desired properties. nih.gov

The process for designing a focused library involves several steps:

Target Identification and Analysis: Defining the goal of the investigation, such as finding a compound that binds to a specific biological target. This involves analyzing the target's structure and identifying potential binding sites. chemdiv.com

Scaffold Selection and Enumeration: The this compound core is chosen as the starting scaffold. A virtual library is then generated by computationally adding a wide variety of chemical fragments and substituents at accessible positions on the scaffold. chemrxiv.org

Computational Filtering and Prioritization: The virtual library, which can contain thousands or millions of compounds, is filtered using computational tools. This includes:

Pharmacophore Matching: Selecting molecules that match a 3D arrangement of chemical features known to be important for activity.

Molecular Docking: Simulating the binding of each virtual compound to the target protein to predict binding affinity. nih.gov

ADMET Prediction: Calculating properties related to absorption, distribution, metabolism, excretion, and toxicity to eliminate compounds with poor drug-like characteristics.

Diversity Analysis: Ensuring the final selection of compounds for synthesis covers a broad range of chemical properties (e.g., size, shape, polarity) to maximize the information gained from screening. chemrxiv.org

This rational, in silico approach allows researchers to prioritize the synthesis of a smaller, more manageable set of compounds, saving time and resources while increasing the likelihood of discovering molecules with the desired chemical or biological profile. chemdiv.com

Applications and Functional Roles of 5,8 Dimethoxy 1,2 Dihydronaphthalene in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Natural Product Synthesis

5,8-Dimethoxy-1,2-dihydronaphthalene and its close derivatives are instrumental in the total synthesis of various natural products. A notable example is its application in the synthesis of the Palmarumycin family of spirobisnaphthalene natural products. While many syntheses start with related precursors like 5-methoxy-1-tetralone, the core dihydronaphthalene structure is a central feature. For instance, in the synthesis of Palmarumycin B6, a related compound, 8-chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, is utilized as a key intermediate. The general synthetic strategy often involves the coupling of a dihydronaphthalene derivative with another naphthoquinone moiety to construct the characteristic spiroketal core of these natural products.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor for constructing the AB-ring systems of anthracycline antibiotics, such as daunomycinone. These compounds are of significant interest due to their potent anticancer properties. The synthesis of these complex structures often involves the elaboration of the dihydronaphthalene core through a series of chemical transformations. For example, 3-acetyl-5,8-dimethoxy-1,2-dihydronaphthalene is a key precursor to daunomycinone AB-synthons. The synthesis of this precursor can be achieved in high yield from 5,8-diacetoxy-1,2-dihydronaphthalene through a sequence of reactions including a catalysed addition of acetyl chloride followed by dehydrochlorination, base hydrolysis, and methylation.

The following table summarizes the key transformations involving dihydronaphthalene intermediates in the synthesis of complex molecules:

| Starting Material/Intermediate | Reagents and Conditions | Product | Application |

| 5,8-Diacetoxy-1,2-dihydronaphthalene | 1. Acetyl chloride, AlCl₃2. LiCl, HCONMe₂ | 5,8-Diacetoxy-3-acetyl-1,2-dihydronaphthalene | Intermediate for Daunomycinone AB-synthons |

| 5,8-Diacetoxy-3-acetyl-1,2-dihydronaphthalene | Base hydrolysis, then Me₂SO₄ | 3-Acetyl-5,8-dimethoxy-1,2-dihydronaphthalene | Key precursor for Daunomycinone AB-synthons |

Role as a Scaffold in Synthetic Organic and Drug Discovery Programs

While the dihydronaphthalene core is present in various biologically active molecules, specific information regarding the direct use of this compound as a privileged scaffold in broad drug discovery programs is limited in the provided search results. The concept of a "molecular scaffold" in medicinal chemistry refers to a core structure that is decorated with various functional groups to create a library of compounds for biological screening. While derivatives of dihydronaphthalene have been investigated for their therapeutic potential, the specific role of this compound as a foundational scaffold for such libraries is not extensively detailed.

Utility in Agrochemical and Industrial Chemical Synthesis

There is no specific information available in the search results regarding the application of this compound in the synthesis of agrochemicals or for industrial chemical purposes. Research in these areas tends to focus on more readily available or specifically functionalized chemical intermediates.

Applications in Materials Science and Polymer Chemistry

Specific applications of this compound in materials science and polymer chemistry are not detailed in the provided search results.

Monomer in Polymer Synthesis

There is no information to suggest that this compound is used as a monomer in polymer synthesis.

Components in Optoelectronic Materials

There is no information available regarding the use of this compound as a component in optoelectronic materials.

Lack of Documented Applications for this compound in Specified Fields

Following a comprehensive review of scientific literature and chemical databases, there is no available information to detail the applications and functional roles of the chemical compound This compound within the specific contexts of dye chemistry, reaction mechanism studies, or catalysis as requested.

Extensive searches have been conducted to identify research pertaining to the role of this compound in the following areas:

Catalyst Ligand or Precursor in Homogeneous and Heterogeneous Catalysis:No research could be located that describes the use of this compound as a ligand for a metal catalyst or as a precursor material for the synthesis of either homogeneous or heterogeneous catalysts.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible. The existing body of scientific knowledge does not appear to cover the functional roles of this compound in these specific areas of chemical synthesis and materials science.

Analytical Methodologies for Detection, Identification, and Quantification of 5,8 Dimethoxy 1,2 Dihydronaphthalene

Chromatographic Quantification Techniques

Chromatographic methods are fundamental to the separation and quantification of 5,8-Dimethoxy-1,2-dihydronaphthalene from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Quantitative High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a robust and widely used technique for the quantification of aromatic compounds. Given the presence of a naphthalene (B1677914) chromophore in this compound, this method is expected to provide excellent sensitivity and linearity.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the analyte from other components in the sample matrix. The UV detector would be set to a wavelength corresponding to the maximum absorbance of the naphthalene ring system, which is generally in the range of 220-280 nm. A DAD detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification. For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at known concentrations and plotting the peak area against the concentration.

Illustrative HPLC-UV/DAD Parameters for Analysis of a Related Compound (Naphthalene):

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-100% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Quantitative Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with its moderate molecular weight, is amenable to GC analysis. The choice of detector, either Flame Ionization Detection (FID) or Mass Spectrometry (MS), depends on the required selectivity and sensitivity.

For GC-FID analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The FID detector provides a response that is proportional to the mass of carbon atoms in the analyte, making it a reliable quantitative detector.

GC-MS offers the added advantage of providing structural information. As the separated components elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be used for definitive identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences.

Typical GC-MS Parameters for Analysis of Naphthalene Derivatives:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Full Scan (m/z 50-500) or SIM |

Spectrophotometric Assay Development and Validation

UV-Visible spectrophotometry can be utilized for the direct quantification of this compound in pure solutions or simple mixtures. This method is based on the principle that the compound absorbs light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

To develop a spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound over a range of UV-Vis wavelengths. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Validation of the method would involve assessing its linearity, accuracy, precision, and limits of detection and quantification. While simple and cost-effective, this method is susceptible to interference from other compounds that absorb at the same wavelength.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective approach for the detection of electroactive compounds. Aromatic compounds, including naphthalene derivatives, can often be oxidized or reduced at an electrode surface at a specific potential. This property can be exploited for their quantification.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the electrochemical behavior of this compound and to develop a quantitative method. A working electrode (e.g., glassy carbon, gold, or a chemically modified electrode) is immersed in a solution containing the analyte and a supporting electrolyte. A potential is applied to the electrode, and the resulting current is measured. The peak current is proportional to the concentration of the analyte. The selectivity of electrochemical methods can be enhanced by modifying the electrode surface with materials that have a specific affinity for the target compound. These methods are particularly useful for in-situ measurements and for the analysis of trace levels of the analyte.

Advanced Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GCxGC-MS)

For the analysis of this compound at trace levels or in complex matrices, advanced hyphenated techniques are often necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. In the first stage of mass analysis, a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage of mass analysis. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and allows for quantification at very low concentrations. researchgate.netresearchgate.netpsu.edu

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers significantly enhanced separation capacity compared to conventional GC-MS. In this technique, the effluent from the first GC column is subjected to a second, different GC column for further separation. This results in a two-dimensional chromatogram with much higher peak capacity, allowing for the separation of co-eluting compounds. This is particularly advantageous for the analysis of complex samples containing numerous structurally similar compounds.

Sample Preparation and Matrix Effects in Analytical Protocols

The success of any analytical method heavily relies on proper sample preparation. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common sample preparation techniques for aromatic compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). hplcvials.comthermofisher.com

Matrix effects can significantly impact the accuracy and precision of quantitative analysis, particularly in LC-MS and GC-MS. These effects arise from the co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and more effective sample cleanup procedures. Careful validation of the analytical method in the specific sample matrix is essential to ensure reliable and accurate quantification of this compound. organomation.com

Future research on the chemical compound this compound is poised to expand into several innovative and impactful areas of chemical science. Emerging trends focus on developing more efficient and sustainable synthetic methods, exploring novel applications in materials science, and leveraging computational tools for predictive design. These future directions promise to unlock the full potential of this versatile molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,8-Dimethoxy-1,2-dihydronaphthalene, and how do reaction conditions influence yield and purity?

- Methodology :

- Catalytic hydrogenation of methoxy-substituted naphthalenes or methoxylation of dihydronaphthalene precursors is commonly employed.

- Optimize solvent choice (e.g., methanol or dichloromethane) and catalyst selection (e.g., palladium on carbon) to reduce byproduct formation.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .

- For reproducibility, maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of the dihydronaphthalene core .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm methoxy group positions and dihydronaphthalene ring saturation. Compare with NIST spectral data for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation. Electron ionization (EI) fragments the molecule, revealing characteristic peaks for methoxy substituents .

- Infrared Spectroscopy (IR) : Identify C-O (methoxy) stretching vibrations (~1250 cm) and aromatic C-H bending modes .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodology :

- Factors : Vary temperature (50–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours).

- Response Variables : Measure yield (%) and purity (HPLC area %).

- Analysis : Use a 2 factorial design to identify main effects and interactions. Statistical software (e.g., Minitab) can model optimal conditions .

- Example : A study on similar dihydronaphthalenes found catalyst concentration and temperature significantly impact yield () .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodology :

- QSAR Models : Use EPI Suite to estimate biodegradation half-life () and bioaccumulation potential (log ).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidative degradation. Methoxy groups may stabilize radicals, prolonging environmental persistence .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients () .

Q. How do methoxy substituents alter the toxicological pathways of dihydronaphthalenes compared to methyl analogues?

- Methodology :

- In Vitro Assays : Use human hepatocyte models (e.g., HepG2) to compare cytochrome P450-mediated metabolism. Methoxy groups may undergo demethylation, generating reactive quinones .

- In Vivo Correlation : Administer this compound to rodents and measure hepatic glutathione depletion as a marker of oxidative stress .

- Data Interpretation : Methyl analogues (e.g., 5,8-dimethylnaphthalene) show lower acute toxicity (LD > 2000 mg/kg) but higher bioaccumulation potential than methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.